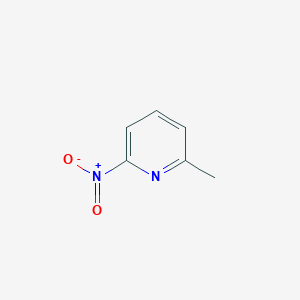

2-Methyl-6-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEYZLKYZZUQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305469 | |

| Record name | 2-Methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-61-1 | |

| Record name | 2-Methyl-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-6-picoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W7HWF7XBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-nitropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Methyl-6-nitropyridine. The information is curated to support research, discovery, and development activities within the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound with a pyridine ring substituted with a methyl group and a nitro group.

IUPAC Name: this compound[1] Synonyms: 6-Nitro-2-picoline, 2-Nitro-6-methylpyridine[1] CAS Number: 18368-61-1[1]

The structural representation of this compound is as follows:

Molecular Formula: C₆H₆N₂O₂[1] SMILES: CC1=CC=CC(=N1)--INVALID-LINK--=O[1] InChI Key: DEEYZLKYZZUQPC-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the related isomers, 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine, are also included where available.

| Property | This compound | 2-Methyl-3-nitropyridine | 2-Methyl-5-nitropyridine |

| Molecular Weight | 138.12 g/mol [1] | 138.12 g/mol | 138.12 g/mol [2] |

| Melting Point | Not available | 32-33 °C | Solid at room temperature[3] |

| Boiling Point | Not available | 86 °C / 5 mmHg | 237.1 °C at 760 mmHg |

| Density | Not available | 1.246 g/cm³ (Predicted) | 1.247 g/cm³ |

| Solubility | Not available | Soluble in Methanol | Sparingly soluble in water[3] |

| pKa | Not available | 1.92 (Predicted) | 1.92 (Predicted) |

| LogP | 1.4 (Computed)[1] | Not available | 0.99 |

Experimental Protocols

General Synthesis of Nitromethylpyridines

The synthesis of nitromethylpyridines is typically achieved through the nitration of the corresponding methylpyridine (picoline). The position of nitration is influenced by the reaction conditions and the directing effects of the methyl group and the pyridine nitrogen.

Reaction: Nitration of 2-Methylpyridine (2-Picoline)

References

2-Methyl-6-nitropyridine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-6-nitropyridine, including its identifiers, physicochemical properties, and general synthetic considerations. This information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science.

Chemical Identifiers and Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18368-61-1[1][2][3] |

| PubChem CID | 298626[1][4] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₆H₆N₂O₂[1][3][4] |

| SMILES | CC1=NC(=CC=C1)--INVALID-LINK--[O-][4] |

| InChI | InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3[3][4] |

| InChIKey | DEEYZLKYZZUQPC-UHFFFAOYSA-N[3][4] |

| Synonyms | 2-Nitro-6-picoline, 6-Methyl-2-nitropyridine[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 138.12 g/mol [3][4] |

| Appearance | Pale yellow crystalline powder[1] |

| Melting Point | 106-112 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

Experimental Protocols

A plausible general approach for the synthesis of a mononitrated 2-picoline involves the use of a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

General Considerations for Nitration of 2-Picoline:

-

Starting Material: 2-Picoline (2-methylpyridine).

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The ratio of these acids can influence the reaction rate and selectivity.

-

Reaction Temperature: The reaction is typically carried out at elevated temperatures, but careful temperature control is crucial to prevent over-nitration and side reactions. The nitration of 2-picoline with potassium nitrate and sulfuric acid has been reported to occur at high temperatures (e.g., 160°C), yielding a mixture of 3- and 5-nitro derivatives in low yield.

-

Work-up: After the reaction is complete, the mixture is typically cooled and carefully poured onto ice. The product can then be isolated by neutralization, extraction with an organic solvent, and subsequent purification, often by recrystallization or chromatography.

It is important to note that the pyridine ring is an electron-deficient system, which makes electrophilic substitution more difficult than for benzene. The methyl group is an activating group, which can facilitate the reaction.

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic pathway for the nitration of a substituted pyridine.

Caption: A generalized workflow for the synthesis of a nitropyridine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities - Google Patents [patents.google.com]

- 4. A novel and efficient macrolactonization of ω-hydroxycarboxylic acids using 2-methyl-6-nitrobenzoic anhydride (MNBA) | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 2-Methyl-6-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-6-nitropyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available spectral data, outlines detailed experimental protocols for its characterization, and presents the information in a format amenable to in-depth research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 - 8.4 | d | ~8.0 |

| H-4 | ~7.8 - 8.0 | t | ~8.0 |

| H-5 | ~8.0 - 8.2 | d | ~8.0 |

| -CH₃ | ~2.6 - 2.8 | s | - |

Note: Predicted values based on typical shifts for nitropyridine derivatives. Actual values may vary depending on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~160 - 162 |

| C-3 | ~125 - 127 |

| C-4 | ~138 - 140 |

| C-5 | ~122 - 124 |

| C-6 | ~150 - 152 |

| -CH₃ | ~24 - 26 |

Note: Predicted values based on typical shifts for nitropyridine derivatives. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| Aromatic C=N Stretch | 1590 - 1620 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (Electron Ionization)

| Fragment (m/z) | Proposed Structure | Relative Abundance |

| 138 | [M]⁺ (Molecular Ion) | High |

| 121 | [M - OH]⁺ | Moderate |

| 108 | [M - NO]⁺ | Moderate |

| 92 | [M - NO₂]⁺ | High |

| 78 | [C₅H₄N]⁺ | High |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

-

Direct insertion probe or gas chromatography (GC) inlet. For GC-MS, a suitable capillary column (e.g., HP-5MS) should be used.

Ionization Method:

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical properties of 2-Methyl-6-nitropyridine (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Methyl-6-nitropyridine, a versatile intermediate compound in the pharmaceutical and agrochemical industries. This document summarizes available data on its melting point and solubility, outlines standard experimental protocols for their determination, and presents a generalized synthetic workflow.

Core Physical Properties

This compound is a pale yellow crystalline powder at room temperature.[1] Its molecular structure, featuring a nitro group and a methyl group on the pyridine ring, dictates its physical characteristics and reactivity.

Quantitative Data Summary

The following table summarizes the available quantitative physical data for this compound.

| Property | Value | Source |

| Melting Point | 106-112 °C | [1] |

| Solubility | ||

| Water | Data not available | |

| Organic Solvents | Expected to be soluble in many common organic solvents. Specific quantitative data is not readily available in the reviewed literature. |

Experimental Protocols

Precise determination of physical properties is fundamental for the application of this compound in synthesis and formulation. Below are detailed, standard methodologies for ascertaining melting point and solubility.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor. The apparatus is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Reporting: The melting point is reported as a range, for instance, 106-112 °C.[1]

Solubility Determination

Expected Solubility Profile: Based on the general characteristics of similar pyridine derivatives, this compound is anticipated to be soluble in a range of common organic solvents.

Methodology: Gravimetric Method for Solubility Determination

-

Equilibrium Saturation: A supersaturated solution of this compound is prepared in a chosen solvent at a constant temperature. The solution is agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A known volume of the saturated supernatant is carefully withdrawn using a volumetric pipette, ensuring no solid particles are transferred. The solution is then filtered through a fine-porosity filter.

-

Solvent Evaporation: The filtered, known volume of the saturated solution is transferred to a pre-weighed, dry container. The solvent is carefully evaporated under reduced pressure or gentle heating.

-

Mass Determination and Calculation: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in units such as grams per 100 mL of solvent or moles per liter.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a nitropyridine derivative, a common class of reactions for producing compounds like this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Methyl-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the nitro group of 2-Methyl-6-nitropyridine. This compound serves as a valuable building block in synthetic organic chemistry, primarily due to the versatile reactivity of its nitro functionality. The principal transformations discussed herein are the reduction of the nitro group to form 2-amino-6-methylpyridine and the potential for nucleophilic aromatic substitution. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding and practical application of the chemistry of this compound.

Introduction

This compound is a substituted pyridine derivative where the electronic properties of the aromatic ring are significantly influenced by the presence of a strong electron-withdrawing nitro group. This electronic modification is the cornerstone of the compound's reactivity, making it a focal point for various synthetic transformations. The strategic location of the nitro group at the 6-position, ortho to the ring nitrogen and para to the 3-position, dictates its chemical behavior. This guide will explore the primary reaction pathways involving the nitro group, with a focus on its reduction to an amine and its role in nucleophilic aromatic substitution reactions. Understanding these reactions is crucial for the strategic design and synthesis of novel pharmaceutical agents and other functional organic molecules.

Core Reactivity of the Nitro Group

The reactivity of the nitro group in this compound is dominated by two main pathways: reduction to the corresponding amine and, to a lesser extent, participation in nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group

The most prevalent and synthetically useful reaction of the nitro group in this compound is its reduction to an amino group, yielding the valuable intermediate 2-amino-6-methylpyridine. This transformation is a key step in the synthesis of a wide array of more complex molecules. Several methods can be employed for this reduction, with catalytic hydrogenation and chemical reduction using metal salts being the most common.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Reaction:

-

This compound is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of 5-10% Palladium on carbon (Pd/C) is added to the solution.

-

The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

The mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield 2-amino-6-methylpyridine.

-

-

Quantitative Data:

Reduction using stannous chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines, and it is applicable to this compound.[1][2] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[1]

Experimental Protocol: SnCl₂ Reduction of this compound [1][2]

-

Reaction:

-

This compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

An excess of stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-4 equivalents, is added to the solution.

-

The reaction mixture is heated, often to 50-70°C, and stirred for several hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and quenched by pouring it into ice-water.

-

The solution is then made basic, typically with a concentrated solution of sodium hydroxide or sodium bicarbonate, to precipitate tin salts.

-

The product, 2-amino-6-methylpyridine, is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

-

Quantitative Data:

-

Specific yield data for this reaction on this compound is not detailed in the provided search results, but this method is generally effective for nitroarene reductions.

-

Table 1: Comparison of Reduction Methods for the Nitro Group

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >90 (expected) | Clean reaction, requires hydrogenation apparatus. |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 50-70 | 1-3 | Variable | Good for substrates with other reducible groups.[1][2] |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in nitropyridines typically activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). In the case of this compound, the nitro group is at the 6-position. While this does not activate other positions on the ring for substitution in the classical sense, the possibility of the nitro group itself acting as a leaving group exists, although this is less common for nitro groups on pyridine rings compared to other activating groups.

There is limited specific information in the searched literature regarding SNAr reactions where the nitro group of this compound is displaced by a nucleophile. However, the general principles of SNAr on pyridine rings suggest that such a reaction would be challenging but potentially feasible with very strong nucleophiles under forcing conditions.

Reactivity of the Methyl Group

The presence of the electron-withdrawing nitro group at the 6-position can also influence the reactivity of the methyl group at the 2-position. The protons of the methyl group are rendered more acidic, facilitating deprotonation to form a carbanion. This carbanion can then react with various electrophiles.[3]

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the transformations of this compound.

Conclusion

The nitro group in this compound is a key functional handle that primarily undergoes reduction to form the corresponding amine, 2-amino-6-methylpyridine. This transformation can be achieved efficiently through catalytic hydrogenation or chemical reduction methods. While nucleophilic aromatic substitution involving the displacement of the nitro group is a theoretical possibility, it is not a well-documented pathway for this specific isomer. The electron-withdrawing nature of the nitro group also activates the adjacent methyl group, suggesting potential for functionalization at this position. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile pyridine derivative. Further investigation into the SNAr and methyl group reactivity of this compound could unveil novel synthetic routes and applications.

References

An In-depth Technical Guide to the Electronic and Steric Effects in 2-Methyl-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in 2-Methyl-6-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While specific experimental data for this isomer is limited in publicly accessible literature, this document synthesizes information from computational databases and studies on analogous compounds to elucidate its structural and reactive properties. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group, positioned at the ortho and ortho' positions relative to the ring nitrogen, respectively, governs the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. This guide presents computed molecular properties, general experimental protocols for synthesis and reactivity, and visual representations of the underlying chemical principles.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of their physicochemical and biological properties. In this compound, the electronic landscape of the aromatic ring is significantly influenced by the opposing effects of the methyl and nitro substituents. The nitro group, a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr). Conversely, the methyl group is a weak electron-donating group. The positioning of these groups at the 2 and 6 positions introduces significant steric considerations that modulate the molecule's conformation and reactivity.

Molecular Properties and Data Presentation

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 138.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18368-61-1 | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Electronic and Steric Effects

The electronic and steric effects in this compound are a direct consequence of its substitution pattern.

Electronic Effects:

-

Nitro Group: The -NO₂ group at the 6-position is a strong π- and σ-electron withdrawing group. It deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the positions ortho and para to the nitro group (positions 3, 5, and the nitrogen atom). The electron-withdrawing nature of the nitrogen atom in the pyridine ring further enhances this effect, making the carbon atoms at the 2, 4, and 6 positions electrophilic.

-

Methyl Group: The -CH₃ group at the 2-position is a weak σ-electron donating group through induction. This effect slightly counteracts the deactivating effect of the nitro group and the ring nitrogen.

The combination of these electronic effects results in a highly polarized molecule with a significant dipole moment. The electron-deficient nature of the pyridine ring is a key determinant of its reactivity.

Steric Effects:

-

The methyl group at the 2-position and the nitro group at the 6-position are in close proximity to the ring nitrogen and to each other. This steric hindrance can influence the approach of reagents, potentially directing nucleophilic attack to less hindered positions.

-

The steric clash between the ortho substituents may cause a slight twisting of the nitro group out of the plane of the pyridine ring, which could slightly reduce its resonance effect.

Caption: Interplay of electronic and steric effects in this compound.

Experimental Protocols

While specific, optimized protocols for this compound are not detailed in the searched literature, general methods for the synthesis of nitropyridines and their subsequent reactions can be adapted.

General Synthesis of this compound

The synthesis of this compound would typically proceed via the nitration of 2-methylpyridine (2-picoline). However, direct nitration of pyridine and its derivatives can be challenging and may lead to a mixture of isomers. A more controlled synthesis might involve a multi-step sequence. A plausible, though not experimentally verified for this specific isomer, synthetic route is outlined below.

Caption: Plausible synthetic route to this compound.

Protocol:

-

Diazotization of 2-Amino-6-methylpyridine: 2-Amino-6-methylpyridine is dissolved in a cooled, aqueous solution of a strong mineral acid (e.g., sulfuric acid). A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Nitration: The diazonium salt solution is then added to a solution containing a nitrite source, such as sodium nitrite, in the presence of a copper catalyst (Sandmeyer-type reaction) to introduce the nitro group at the 2-position, yielding this compound.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it a good substrate for SNAr reactions, where a nucleophile displaces a leaving group. In this case, the nitro group itself can act as a leaving group under certain conditions, though a halogen at that position would be more conventional.

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

Protocol:

-

Reaction Setup: this compound is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Addition of Nucleophile: The nucleophile (e.g., an alkoxide, amine, or thiol) is added to the solution, often in the presence of a base to generate the active nucleophile in situ.

-

Reaction Conditions: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using standard laboratory techniques.

Conclusion

This compound presents a fascinating case study in the interplay of electronic and steric effects in heterocyclic chemistry. The strong electron-withdrawing nitro group and the weakly electron-donating, sterically significant methyl group create a unique electronic and steric environment on the pyridine ring. While a detailed experimental characterization of this specific isomer is lacking in the current literature, this guide provides a foundational understanding of its expected properties and reactivity based on established chemical principles and data from related compounds. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of its structure and reactivity, which will be invaluable for its potential applications in drug discovery and materials science.

References

Discovery and history of 2-Methyl-6-nitropyridine synthesis

An In-depth Technical Guide on the Discovery and History of 2-Methyl-6-nitropyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted pyridine derivative, holds significance as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic placement of a methyl and a nitro group on the pyridine ring allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthetic routes leading to this compound. We will delve into the initial challenges of pyridine nitration, explore the key historical breakthroughs, and present detailed experimental protocols for significant synthetic methods.

The Historical Challenge: The Inertness of the Pyridine Ring

The journey to synthesize this compound is deeply rooted in the broader history of pyridine chemistry. The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, presents a significant challenge for direct electrophilic substitution reactions like nitration. Early attempts to nitrate pyridine itself required harsh reaction conditions and often resulted in very low yields of the desired 3-nitropyridine. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack, making direct functionalization a formidable task for early organic chemists.

Early Synthetic Endeavors: The Nitration of 2-Methylpyridine (2-Picoline)

The introduction of a methyl group at the 2-position of the pyridine ring, forming 2-methylpyridine (commonly known as 2-picoline), offered a potential avenue for exploring nitration reactions. The methyl group is an activating group, which could potentially facilitate electrophilic substitution. However, the nitration of 2-picoline is not a straightforward process and typically yields a mixture of isomers, primarily 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine. The formation of this compound through direct nitration of 2-picoline is generally not favored due to the electronic deactivation at the positions ortho and para to the ring nitrogen.

Historical reports from the early 20th century on the nitration of picolines often describe the formation of a mixture of 3- and 5-nitro isomers in low yields, even under forcing conditions such as high temperatures and the use of strong nitrating agents like potassium nitrate in sulfuric acid. The separation of these isomers posed a significant challenge for chemists of that era, often relying on tedious fractional crystallization or distillation techniques.

Alternative Synthetic Strategies: A Shift in Approach

Given the low yields and isomeric mixture challenges associated with direct nitration, chemists began to explore alternative, more controlled methods for the synthesis of specific methyl-nitropyridine isomers. A common and more effective strategy involves the synthesis of a substituted pyridine ring with the desired functionalities already in place or introduced through more facile reactions.

One such approach involves the oxidation of the corresponding amino-substituted pyridine. For the synthesis of this compound, this would involve the oxidation of 2-amino-6-methylpyridine. This method offers a more regioselective route to the desired product, avoiding the formation of other isomers.

Key Synthetic Pathways

Two main historical and contemporary synthetic strategies for obtaining this compound and its isomers are outlined below.

3.1.1. Direct Nitration of 2-Picoline

This classical approach, while not efficient for the 6-nitro isomer, is fundamental to understanding the reactivity of the picoline ring. The reaction typically involves the treatment of 2-picoline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Reaction Scheme: Direct Nitration of 2-Picoline

Caption: Direct nitration of 2-picoline yields a mixture of isomers.

3.1.2. Synthesis from Substituted Pyridines

A more controlled and widely used approach involves starting with a pyridine derivative that facilitates the introduction of the nitro group at the desired position. For instance, the synthesis of 2-methyl-3-nitropyridine can be achieved from 2-chloro-3-nitropyridine.

Reaction Scheme: Synthesis from 2-Chloro-3-nitropyridine

Caption: A multi-step synthesis of 2-methyl-3-nitropyridine.

Quantitative Data from Synthetic Methods

The following table summarizes quantitative data from various reported synthetic methods for methyl-nitropyridine isomers. It is important to note that historical data, particularly for the 6-nitro isomer, is scarce.

| Product Isomer | Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine | 2-Picoline | KNO₃, H₂SO₄ | 160 | - | Low | Historical Reports |

| 2-Methyl-3-nitropyridine | 2-Chloro-3-nitropyridine | Diethyl malonate, K₂CO₃; then H₂SO₄ | RT, then reflux | - | Moderate to Good | Modern Methods |

| 2-Methyl-5-nitropyridine | 2-Picoline | HNO₃, H₂SO₄ | 0-10 | - | - | General Nitration |

| This compound | 2-Amino-6-methylpyridine | H₂O₂, H₂SO₄ | - | - | - | Proposed Route |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of methyl-nitropyridine isomers, based on established chemical literature.

General Procedure for the Nitration of 2-Picoline (Illustrative)

Warning: This reaction involves strong acids and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: To the cooled nitrating mixture, add 2-picoline dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Heating: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-160 °C) and maintain for several hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product is a mixture of isomers that requires further purification by fractional distillation or chromatography.

Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine

This two-step procedure provides a more controlled synthesis of a specific isomer.

Step 1: Reaction with Diethyl Malonate

-

To a solution of 2-chloro-3-nitropyridine in a suitable solvent (e.g., anhydrous THF), add diethyl malonate and a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The resulting intermediate, diethyl (3-nitro-2-pyridinyl)malonate, can be isolated or used directly in the next step.

Step 2: Hydrolysis and Decarboxylation

-

Treat the intermediate from Step 1 with an aqueous acid solution (e.g., sulfuric acid).

-

Heat the mixture to reflux for several hours to effect hydrolysis of the ester groups and subsequent decarboxylation.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by chromatography or crystallization to obtain 2-methyl-3-nitropyridine.

Conclusion

The synthesis of this compound has evolved from the challenging and low-yielding direct nitration of 2-picoline to more controlled and regioselective methods. While the historical record of its first synthesis is not prominently documented, the development of alternative strategies, such as the oxidation of the corresponding aminopyridine, represents a significant advancement in pyridine chemistry. This guide provides a foundational understanding of the historical context, key synthetic challenges, and practical methodologies for the preparation of this important chemical intermediate, serving as a valuable resource for researchers in the fields of medicinal and materials chemistry. Further research into historical chemical archives may yet uncover the seminal report on the first successful synthesis of this compound.

In-Depth Technical Guide to 2-Methyl-6-nitropyridine: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-6-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details its alternative names, chemical properties, and a proposed synthetic pathway, offering valuable information for researchers and professionals in drug development and organic synthesis.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.[1]

| Synonym | Reference |

| 6-Nitro-2-picoline | [1] |

| 2-Nitro-6-picoline | PubChem |

| Pyridine, 2-methyl-6-nitro- | PubChem |

| 6-Methyl-2-nitropyridine | Commercial Supplier |

| NSC 170845 | PubChem |

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 18368-61-1 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | Commercial Supplier |

| Melting Point | 106-112 °C | Commercial Supplier |

| Purity | ≥ 98% (HPLC) | Commercial Supplier |

Synthesis of this compound

The nitration of pyridine and its derivatives is a challenging electrophilic aromatic substitution reaction due to the electron-withdrawing nature of the nitrogen atom in the ring, which deactivates it towards electrophiles.[2] However, under harsh conditions, nitration can be achieved. The nitration of 2-picoline with a mixture of potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) at high temperatures has been reported to yield a mixture of 3-nitro and 5-nitro isomers in low yields.[2] To achieve the desired 6-nitro isomer, a multi-step synthesis involving the N-oxidation of 2-picoline followed by nitration and subsequent deoxygenation is a more plausible approach.

Proposed Experimental Protocol: Synthesis via 2-Picoline N-oxide

This proposed protocol is based on general methods for the synthesis of nitropyridines and should be optimized for safety and yield.

Step 1: N-Oxidation of 2-Picoline

-

Reaction: 2-Picoline is oxidized to 2-picoline N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperbenzoic acid (m-CPBA).

-

Procedure Outline:

-

Dissolve 2-picoline in a suitable solvent (e.g., glacial acetic acid).

-

Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) to the solution while maintaining a controlled temperature (e.g., 70-80 °C).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the 2-picoline N-oxide by distillation or crystallization.

-

Step 2: Nitration of 2-Picoline N-oxide

-

Reaction: The N-oxide is more susceptible to electrophilic substitution than the parent pyridine. Nitration with a mixture of fuming nitric acid and sulfuric acid will introduce the nitro group primarily at the 4- and 6-positions.

-

Procedure Outline:

-

Carefully add 2-picoline N-oxide to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Heat the reaction mixture to a specific temperature (e.g., 90-100 °C) for several hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

-

Filter and wash the crude product. The product will be a mixture of 2-methyl-4-nitropyridine N-oxide and this compound N-oxide.

-

Step 3: Deoxygenation of this compound N-oxide

-

Reaction: The N-oxide group is removed to yield the final product. A common deoxygenating agent is phosphorus trichloride (PCl₃).

-

Procedure Outline:

-

Dissolve the mixture of nitrated N-oxides in a suitable solvent (e.g., chloroform).

-

Slowly add phosphorus trichloride to the solution at a controlled temperature.

-

Reflux the mixture for a period to ensure complete deoxygenation.

-

Monitor the reaction by TLC.

-

After the reaction is complete, carefully quench the excess PCl₃ with water.

-

Neutralize the mixture and extract the product with an organic solvent.

-

Separate the this compound from the 4-nitro isomer and other impurities by column chromatography.

-

Logical Workflow for Synthesis

The logical progression of the proposed synthesis is illustrated in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

While a complete set of spectral data for this compound is not available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three aromatic protons and a methyl group singlet. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), C-H stretching of the methyl group and the aromatic ring, and C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (138.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl group.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Nitropyridine derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[3] The nitro group can be readily reduced to an amino group, which serves as a versatile functional handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.[4]

The pyridine scaffold itself is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties.[5] The introduction of methyl and nitro substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets.[5]

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed synthetic protocols are not widely published, a rational synthesis can be designed based on established pyridine chemistry. Further research to optimize the synthesis and fully characterize this compound will be beneficial for its broader application in medicinal chemistry and materials science.

References

In-Depth Technical Guide: Health and Safety Information for 2-Methyl-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for 2-Methyl-6-nitropyridine (CAS No: 18368-61-1). The information herein is compiled from publicly available data sheets and chemical databases. It is intended to inform researchers and professionals working with this compound to ensure safe handling and use in a laboratory or drug development setting.

Chemical and Physical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. It is important to note that much of the available data is computationally derived and should be used as an estimation pending experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][2] |

| CAS Number | 18368-61-1 | [2] |

| Appearance | Not specified; likely a solid or liquid at room temperature. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3 (Computed) | 1.4 | [2] |

| Hydrogen Bond Donor Count (Computed) | 0 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [2] |

| Rotatable Bond Count (Computed) | 1 | [2] |

| Exact Mass (Computed) | 138.042927438 g/mol | [2] |

| Monoisotopic Mass (Computed) | 138.042927438 g/mol | [2] |

| Topological Polar Surface Area (Computed) | 58.7 Ų | [2] |

| Heavy Atom Count (Computed) | 10 | [2] |

Hazard Identification and GHS Classification

Based on available information, this compound is classified as hazardous.[1] The GHS classification provided by suppliers indicates a primary hazard of acute oral toxicity.[1]

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed[1] |

Note: A complete GHS classification, including potential for skin/eye irritation, specific target organ toxicity, and other hazards, is not fully available. Based on data for structurally similar compounds such as other nitropyridine derivatives, it is prudent to handle this chemical with care, assuming it may also be a skin and eye irritant.[3][4]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound have not been identified in the reviewed literature and public databases. Standard OECD guidelines for chemical safety testing would be the recommended starting point for any new experimental evaluation.

Safe Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If working with powders or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

-

Avoid contact with skin and eyes.

-

Do not ingest.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1]

-

It is recommended to store under an inert atmosphere.[1]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing.

Spills and Disposal

Spill Response:

-

In case of a spill, wear appropriate PPE and contain the spill.

-

Absorb with an inert material and place in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Visualizations

The following diagrams provide a visual representation of the safe handling workflow and the potential hazard relationships for this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-6-nitropyridine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. The pyridine scaffold, a ubiquitous motif in pharmaceuticals and agrochemicals, is particularly amenable to SNAr reactions due to the electron-deficient nature of the ring. The presence of strongly electron-withdrawing groups, such as a nitro group (-NO2), further activates the ring towards nucleophilic attack, making nitropyridines valuable intermediates in medicinal chemistry and materials science.

This application note focuses on the utility of 2-Methyl-6-nitropyridine derivatives in SNAr reactions. Specifically, we will explore scenarios where a suitable leaving group, typically a halogen, is positioned at the 2- or 4-position, ortho or para to the activating nitro group. The methyl group at the 2-position can influence the regioselectivity and reactivity of these transformations. We will provide a detailed experimental protocol for a representative SNAr reaction, present key performance data in a tabular format, and illustrate the underlying reaction mechanism and experimental workflow with diagrams.

Reaction Mechanism

The SNAr reaction of a substituted this compound proceeds via a two-step addition-elimination mechanism. In the initial, typically rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

Data Presentation

The efficiency of SNAr reactions on 2-halo-6-methyl-nitropyridine substrates is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. Below is a summary of representative yields for the reaction of 2-chloro-6-methyl-3-nitropyridine with various nucleophiles.

| Substrate | Nucleophile | Product | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloro-6-methyl-3-nitropyridine | Guaiacol (2-Methoxyphenol) | 2-(2-Methoxyphenoxy)-6-methyl-3-nitropyridine | 1,2-Dichloroethane | DABCO | 130 | 3-4 | 89[1] |

| 2,6-Dichloro-3-nitropyridine | Aqueous Ammonia | 2-Amino-6-chloro-3-nitropyridine | Methanol | - | 35-40 | 2 | ~75-80 |

| 2-Chloro-6-methoxy-3-nitropyridine | Aqueous Ammonia | 2-Amino-6-methoxy-3-nitropyridine | Toluene | - | 40 | 12 | >90[2] |

| 2-Halopyridinium salt | Thiol | 2-Thiopyridinium salt | Dioxane | - | RT | - | -[3] |

Note: The data presented is based on closely related structures and serves as a representative guide. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for a representative SNAr reaction involving a substituted this compound derivative.

Protocol: Synthesis of 2-(2-Methoxyphenoxy)-6-methyl-3-nitropyridine [1]

Materials:

-

2-Chloro-6-methyl-3-nitropyridine

-

Guaiacol (2-Methoxyphenol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

1,2-Dichloroethane

-

Petroleum ether

-

Water

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 50 L glass reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 3 kg of 2-Chloro-6-methyl-3-nitropyridine, 2.30 kg of guaiacol, and 2.34 kg of DABCO.

-

Reaction Execution: Heat the reaction mixture to 130°C using an oil bath and maintain this temperature for 3-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples and analyzing them using liquid chromatography to confirm the complete consumption of the starting material, 2-Chloro-6-methyl-3-nitropyridine.

-

Work-up:

-

Once the reaction is complete, stop heating and allow the oil bath temperature to cool to 80°C.

-

Add 30 L of 1,2-dichloroethane to the reaction mixture with stirring to disperse the contents.

-

Continue to cool the mixture to room temperature.

-

Filter the resulting suspension.

-

Wash the filter cake with 5 L of 1,2-dichloroethane.

-

Combine the filtrates and add water. Stir and wash for 15 minutes, then separate the organic and aqueous layers.

-

-

Purification:

-

Pass the organic phase through a silica gel column for decolorization.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the 1,2-dichloroethane, yielding a yellow oil.

-

Add 10 L of petroleum ether to the yellow oil to form a slurry.

-

Filter the slurry and dry the resulting light yellow solid to obtain 4.01 kg of 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine (Yield: 89%).[1]

-

Experimental Workflow

The following diagram illustrates a typical workflow for the execution and analysis of the SNAr reaction described above.

References

Application Notes and Protocols: Synthesis of 2-Amino-6-methylpyridine from 2-Methyl-6-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-amino-6-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The protocol focuses on the reduction of the nitro group of 2-methyl-6-nitropyridine, a common and efficient synthetic route. The presented method is based on catalytic hydrogenation, a widely used and robust technique for this type of transformation. While various methods exist for nitro group reduction, catalytic hydrogenation is often preferred due to its high efficiency, clean conversion, and milder reaction conditions compared to metal/acid reductions.

Introduction

2-Amino-6-methylpyridine is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its applications include the production of pharmaceuticals, such as certain enzyme inhibitors, and various agrochemicals. The synthesis of this compound from this compound is a key transformation, and a reliable and well-documented protocol is essential for researchers in organic synthesis and medicinal chemistry. The reduction of a nitro group to an amine is a fundamental reaction in organic chemistry.[2] Several methods are available for this transformation, including the use of metal catalysts with hydrogen gas (catalytic hydrogenation) or dissolving metal reductions (e.g., with tin, iron, or zinc in acidic media).[2][3] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for the reduction of nitroarenes due to its high chemoselectivity and the ease of product isolation.[3][4]

Chemical Reaction

The overall chemical transformation is the reduction of the nitro group in this compound to an amino group, yielding 2-amino-6-methylpyridine.

Caption: Reaction scheme for the synthesis of 2-amino-6-methylpyridine.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to 2-amino-6-methylpyridine using catalytic hydrogenation with palladium on carbon (Pd/C). This method is known for its high yield and purity of the final product.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a suitable hydrogenation flask or a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent such as ethanol or methanol. The concentration is typically in the range of 0.1-0.5 M.

-

Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate. For wetted Pd/C, it can be added directly.

-

-

Hydrogenation:

-

Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove air.

-

Evacuate the inert gas and introduce hydrogen gas. This purge cycle should be repeated 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or as per the capability of the apparatus). If using a balloon, ensure it is filled with hydrogen.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.[4]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude 2-amino-6-methylpyridine can be further purified by recrystallization or column chromatography if necessary to achieve the desired purity.

-

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₆H₆N₂O₂ | 138.12 | - | - |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Yellowish crystalline solid | 40-44 |

Table 2: Representative Reaction Parameters

| Parameter | Value/Condition |

| Substrate | This compound |

| Reagent | Hydrogen (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Methanol |

| Temperature | Room Temperature |

| Pressure | 1-4 atm (or balloon) |

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-amino-6-methylpyridine.

Safety Precautions

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The described protocol for the synthesis of 2-amino-6-methylpyridine via catalytic hydrogenation of this compound provides a reliable and efficient method for obtaining this important chemical intermediate. The procedure is straightforward and utilizes common laboratory equipment and reagents. This application note serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Applications of 2-Methyl-6-nitropyridine in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitropyridine, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the methyl group on the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. This document provides an overview of the potential applications of this compound by drawing parallels with the well-established use of structurally similar nitropyridine derivatives in the development of novel therapeutic agents. The following sections detail synthetic strategies, quantitative biological data of analogous compounds, and experimental protocols, offering a valuable resource for researchers in drug discovery and development.

Application Notes

This compound and its analogs are key intermediates in the synthesis of kinase inhibitors, compounds with antimicrobial properties, and other therapeutic agents. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, while the pyridine nitrogen and the methyl group can influence the physicochemical properties and biological activity of the final compounds.

Synthesis of Kinase Inhibitors

Nitropyridine scaffolds are integral to the development of potent and selective kinase inhibitors, which are crucial in oncology and inflammation research. Structurally related compounds to this compound have been successfully utilized in the synthesis of inhibitors for Janus kinase 2 (JAK2), Glycogen Synthase Kinase-3 (GSK3), and p70S6Kβ.

-

JAK2 Inhibitors: Derivatives of 2-chloro-5-methyl-3-nitropyridine have been used to synthesize potent JAK2 inhibitors. These compounds are of significant interest for the treatment of myeloproliferative neoplasms.

-

GSK3 Inhibitors: 2,6-Dichloro-3-nitropyridine has served as a starting material for the synthesis of highly potent GSK3 inhibitors, which are being investigated for their therapeutic potential in neurodegenerative diseases and diabetes.

-

p70S6Kβ Inhibitors: The same 2,6-dichloro-3-nitropyridine scaffold has been employed to develop inhibitors of p70S6Kβ, a kinase involved in cell growth and proliferation, making it a target in cancer therapy.

Development of Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial drugs. The introduction of a nitro group can enhance the antimicrobial activity. Research on derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide has demonstrated their potential as antibacterial and antifungal agents. These findings suggest that derivatives of this compound could also exhibit valuable antimicrobial properties.

Precursor for Diverse Bioactive Molecules

The reactivity of the nitropyridine ring allows for a variety of chemical transformations, making it a valuable precursor for a wide range of bioactive molecules. These include urease inhibitors for the treatment of gastric diseases and compounds with potential anti-neurodegenerative and antiviral activities.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized from nitropyridine derivatives analogous to this compound.

| Compound Class | Target | Starting Material | Representative Compound Activity | Reference |

| GSK3 Inhibitor | GSK3 | 2,6-Dichloro-3-nitropyridine | IC₅₀: 8 nM, EC₅₀: 0.13 µM | [1] |

| JAK2 Inhibitor | JAK2 | 2-Chloro-5-methyl-3-nitropyridine | IC₅₀: 8.5–12.2 µM | [2] |

| p70S6Kβ Inhibitor | p70S6Kβ | 2,6-Dichloro-3-nitropyridine | IC₅₀: 444 nM | [1] |

| Urease Inhibitor | Jack Bean Urease | 2-Chloro-3-nitropyridine | IC₅₀: 2.0–2.3 μM | [1] |

Experimental Protocols

The following are representative protocols for the synthesis of bioactive molecules using nitropyridine derivatives, which can be adapted for reactions involving this compound.

Protocol 1: Synthesis of a GSK3 Inhibitor Precursor

This protocol is adapted from the synthesis of GSK3 inhibitors using 2,6-dichloro-3-nitropyridine.

Step 1: Suzuki Coupling

-

To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add the desired arylboronic acid (1.1 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent (e.g., THF or DMF).

-

Add the aminoethylamine derivative (1.2 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Protocol 2: Reduction of the Nitro Group

-

Dissolve the nitropyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Add a reducing agent such as iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in water, or use catalytic hydrogenation with Pd/C under a hydrogen atmosphere.

-

Heat the reaction mixture at reflux (for Fe/NH₄Cl) or stir at room temperature (for Pd/C) for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst or iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the aminopyridine derivative.

Visualizations

Caption: A generalized experimental workflow for the synthesis of bioactive molecules starting from this compound.

Caption: A simplified diagram of the JAK-STAT signaling pathway, a target for inhibitors derived from nitropyridines.

References

Protocol for the nitration of 2-methylpyridine to yield 2-Methyl-6-nitropyridine

Abstract

This document outlines a detailed protocol for the synthesis of 2-Methyl-6-nitropyridine. As direct nitration of 2-methylpyridine is synthetically challenging and typically yields a mixture of 3- and 5-nitro isomers, this protocol details a more reliable multi-step synthetic route. The presented pathway commences with the readily available starting material, 2-amino-6-methylpyridine, and proceeds through a diazotization reaction followed by a Sandmeyer-type reaction to introduce the nitro group at the 6-position. This application note provides comprehensive experimental procedures, quantitative data, and a visual representation of the workflow to guide researchers in the successful synthesis of the target compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine ring at the 6-position, adjacent to the methyl group, can be challenging due to the directing effects of the pyridine nitrogen and the methyl substituent. Direct electrophilic nitration of 2-methylpyridine predominantly yields the 3- and 5-nitro isomers. Therefore, an indirect, multi-step approach is necessary to achieve the desired regioselectivity.

This protocol describes a robust two-step synthesis of this compound, starting from 2-amino-6-methylpyridine. The key transformation involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a nitro group using a nitrite salt in the presence of a copper catalyst. This method offers a reliable and reproducible route to the desired product.

Experimental Protocol

Materials and Methods

Materials:

| Reagent/Solvent | Grade | Supplier |

| 2-Amino-6-methylpyridine | 98% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |